molecular formula C15H22N2O5S B5541490 1-(2,3-DIMETHOXYBENZOYL)-4-(ETHANESULFONYL)PIPERAZINE

1-(2,3-DIMETHOXYBENZOYL)-4-(ETHANESULFONYL)PIPERAZINE

Cat. No.: B5541490
M. Wt: 342.4 g/mol
InChI Key: HVLZXTHYRAXQCD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a dimethoxybenzoyl group and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine typically involves the following steps:

    Formation of the Dimethoxybenzoyl Intermediate: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form 1-(2,3-dimethoxybenzoyl)piperazine.

    Sulfonylation: The final step involves the introduction of the ethanesulfonyl group. This is achieved by reacting 1-(2,3-dimethoxybenzoyl)piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxybenzoyl)piperazine
  • 1-(2,3-Dimethoxybenzoyl)-4-methylpiperazine
  • 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine

Uniqueness

1-(2,3-Dimethoxybenzoyl)-4-(ethanesulfonyl)piperazine is unique due to the presence of both the dimethoxybenzoyl and ethanesulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-10-8-16(9-11-17)15(18)12-6-5-7-13(21-2)14(12)22-3/h5-7H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLZXTHYRAXQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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